molecular formula C7H4NNaS2 B1227427 Sodium 2-mercaptobenzothiazole CAS No. 2492-26-4

Sodium 2-mercaptobenzothiazole

Cat. No. B1227427
CAS RN: 2492-26-4
M. Wt: 189.2 g/mol
InChI Key: VLDHWMAJBNWALQ-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 2-mercaptobenzothiazole derivatives, which are closely related to NaMBT, involves efficient strategies that include the reaction of o-haloaniline derivatives and carbon disulfide. One notable method involves a tandem reaction in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding these derivatives in good to excellent yields (Wang et al., 2011). Another approach utilizes sodium or potassium O-ethyl dithiocarbonate under mild conditions, leading to high yields of 2-mercaptobenzothiazoles, demonstrating the versatility and efficiency of synthesis methods (Zhu et al., 2005).

Molecular Structure Analysis

The molecular structure of NaMBT plays a crucial role in its chemical behavior and industrial applications. Studies involving crystallography have revealed detailed insights into the molecular arrangements and interactions of benzothiazole derivatives, highlighting the importance of structural analysis in understanding the compound's properties and reactivity (Zou et al., 2003).

Chemical Reactions and Properties

NaMBT is known for its role as a corrosion inhibitor, particularly for copper in chloride solutions. Electrochemical studies have shown that it acts as a mixed-type inhibitor, significantly reducing surface roughness and corrosion rate over long periods (Finšgar & Merl, 2014). Additionally, its reactions with different halogenoalkanes in the presence of sodium ethylate have been extensively studied, yielding various alkyl derivatives that further demonstrate the compound's versatile reactivity (Ramazanova et al., 2020).

Scientific Research Applications

  • Polymer Science

    • Sodium 2-mercaptobenzothiazole has been used in the synthesis of acrylic and methacrylic monomers . The structures of the newly synthesized compounds were confirmed through infrared (IR) and nuclear magnetic resonance spectroscopy (NMR) . The practical utility of the synthesized compounds, particularly in future polymerization processes, hinges on a thorough understanding of these properties .
  • Pharmaceutical Research

    • Sodium 2-mercaptobenzothiazole derivatives have shown potential pharmacological properties . They have been used as anti-inflammatory , antibacterial , and antifungal agents , along with their efficacy in treating diseases such as cancer and cardiovascular illnesses .
  • Industrial Applications

    • Sodium 2-mercaptobenzothiazole serves as a widely utilized organic corrosion inhibitor for copper and zinc , and as a component of self-healing and anticorrosion smart coatings .
  • Enzyme Inhibition

    • Sodium 2-mercaptobenzothiazole derivatives are known to be a potent mechanism-based inhibitor of several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases .
  • Free Radical Polymerization Inhibitor

    • Sodium 2-mercaptobenzothiazole can be used as a free radical polymerization inhibitor . It can prevent the polymerization process from occurring prematurely, which is crucial in many industrial processes .
  • Chain Transfer Agent

    • It can also be used as a chain transfer agent . In polymer chemistry, a chain transfer agent is used to control the molecular weight of the polymer .
  • Reforming Agent

    • Sodium 2-mercaptobenzothiazole can be used as a reforming agent . This means it can help in the rearrangement of molecular structure in chemical reactions .
  • Photo-polymerization Initiator Assisting Agent

    • It can act as an assisting agent of photo-polymerization initiators for resins . This means it can help start the polymerization process when exposed to light .
  • Reactant for Pharmaceuticals and Pesticides

    • Sodium 2-mercaptobenzothiazole is also used as a reactant for various pharmaceuticals and pesticides .
  • Adsorbent for the Removal of Hg (II) from Aqueous Solution

    • Sodium 2-mercaptobenzothiazole has been used in the synthesis of MBT functionalized mesoporous silica which can be used as an adsorbent for the removal of Hg (II) from aqueous solution .
  • Reference Compound in Photocatalytic Activity Tests

    • It can also be used as a reference compound in photocatalytic activity tests under UV or visible light irradiation .
  • Vulcanization of Rubber

    • Sodium 2-mercaptobenzothiazole is used in the sulfur vulcanization of rubber . Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials via the addition of sulfur .
  • Modified Julia Olefination Reaction

    • More recently, it has been used as a key component of the modified Julia olefination reaction . The Julia olefination (also known as Julia-Lythgoe olefination) is a chemical reaction used in organic chemistry for the synthesis of alkenes .
  • Biocide and Preservative

    • The sodium salt of 2-mercaptobenzothiazole is used as a biocide and preservative in adhesives (especially those based on latex, starch, casein, and animal glues), paper, and textiles .
  • Secondary Accelerator in Latex Foam Vulcanization

    • The zinc salt of 2-mercaptobenzothiazole is used as a secondary accelerator in latex foam vulcanization .

Safety And Hazards

Sodium 2-Mercaptobenzothiazole is considered hazardous by the OSHA Hazard Communication Standard . It may be corrosive to metals and cause severe skin burns and eye damage . It may also cause an allergic skin reaction . Therefore, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Future Directions

The 2-mercaptobenzothiazoles (MBT) constitute a significant group of bioactive and industrially crucial organic compounds . Their derivatives are of huge interest in scientific research owing to their potential pharmacological properties . The widespread use of these substances in the medical field, along with their diverse uses in various industries, has garnered considerable attention . The interest in this group of compounds arises not only from their medicinal applications but also from their diverse uses in various industries .

properties

IUPAC Name

sodium;1,3-benzothiazole-2-thiolate
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InChI

InChI=1S/C7H5NS2.Na/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);/q;+1/p-1
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InChI Key

VLDHWMAJBNWALQ-UHFFFAOYSA-M
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Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)[S-].[Na+]
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Molecular Formula

NaC7H4NS2, C7H4NNaS2
Record name SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION
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Related CAS

149-30-4 (Parent)
Record name Sodium 2-mercaptobenzothiazole
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DSSTOX Substance ID

DTXSID1026035
Record name Sodium 2-mercaptobenzothiolate
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Molecular Weight

189.2 g/mol
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Physical Description

Sodium 2-mercaptobenzothiazol solution appears as an amber liquid with an odor of old rubber. A 50% aqueous solution. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, 50% aqueous solution: Light amber liquid; [HSDB] Light yellow crystalline powder with a stench; [MSDSonline]
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Record name 2(3H)-Benzothiazolethione, sodium salt (1:1)
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Boiling Point

217 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water.
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Density

1.25 to 1.28 at 77 °F (NTP, 1992), DENSITY 10.5 LB/GAL (50% AQ SOLN)
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Vapor Pressure

24 mmHg at 77 °F (NTP, 1992), Presumably extremely low, /however/, in the presence of moisture the salt will hydrolyze to give mercaptobenzothiazole which will have a higher, but still very low vapor pressure.
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Mechanism of Action

In in vitro studies mercaptobenzothiazole (MBT) (5x10-6 M) inhibited dopamine-beta-hydroxylase (an enzyme involved in the synthesis of norepinephrine) activity by 47%. In in vivo studies MBT (200 mg/kg, ip) lowered norepinephrine levels of mouse brain by 40% at 1 hr after injection; possibly by chelation of cupric ions necessary for dopamine-beta-hydroxylase activity./Mercaptobenzothiazole/
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Product Name

Sodium 2-mercaptobenzothiazole

Color/Form

LIGHT-AMBER LIQUID /50% AQUEOUS SOLN/

CAS RN

2492-26-4, 26249-01-4
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Melting Point

21 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-mercaptobenzothiazole
Reactant of Route 2
Sodium 2-mercaptobenzothiazole
Reactant of Route 3
Sodium 2-mercaptobenzothiazole
Reactant of Route 4
Sodium 2-mercaptobenzothiazole
Reactant of Route 5
Sodium 2-mercaptobenzothiazole
Reactant of Route 6
Sodium 2-mercaptobenzothiazole

Citations

For This Compound
104
Citations
H Gulab, Z Shah, M Mahmood, SR Shah, S Ali… - Journal of Molecular …, 2018 - Elsevier
… In order to bring new ligands novelty in coordination complex of Ca (II) and to search new antibacterial agents, Sodium 2-mercaptobenzothiazole has been used as an additional new …
Number of citations: 11 www.sciencedirect.com
EG Walliczek - Talanta, 1964 - Elsevier
A colorimetric method has been developed for determining nickel with 2-mercaptobenzothiazole. At pH 7.7–8.1 in an ammoniacal medium nickel forms a yellow-brown complex, …
Number of citations: 9 www.sciencedirect.com
J Tian, JY Hu, K Wang, J Deng, G Luo - Green Chemistry, 2020 - pubs.rsc.org
… Accordingly, MBT is dissolved in an NaOH solution to produce a solution of sodium 2-mercaptobenzothiazole (M-Na) and then, the product is prepared by introducing chlorine gas …
Number of citations: 5 pubs.rsc.org
GS Dotson, N Hudson, SE Anderson, PD Siegel - 2014 - stacks.cdc.gov
This Skin Notation Profile presents (1) a brief summary of technical data associated with skin contact with MBT, sodium MBT, and zinc MBT, in addition to (2) the rationale behind the …
Number of citations: 0 stacks.cdc.gov
JJ D'Amico, ST Webster, RH Campbell… - The Journal of Organic …, 1965 - ACS Publications
… detected in reactions catalyzed by trifluoroacetic acid or sodium 2-mercaptobenzothiazole, or in 2-mercaptobenzothiazole-catalyzed reactions which had extended reaction times (Table …
Number of citations: 4 pubs.acs.org
S Đorđievski, Z Sovrlić, T Urošević… - Journal of the Serbian …, 2017 - shd-pub.org.rs
… Technical flotation reagent SKIK (Metoha Technology) containing 50 % water solution of sodium-2-mercaptobenzothiazole was used for experiments in this study. 1 ml of the reagent …
Number of citations: 5 shd-pub.org.rs
M Zhang, S Zhang, L Sun, X Li, H Chen, Q Xu… - Journal of the Taiwan …, 2020 - Elsevier
… Synthesis, characterization and antibacterial activity of a new calcium complex using sodium 2-mercaptobenzothiazole and 1, 10-phenanthroline as ligands …
Number of citations: 6 www.sciencedirect.com
NL Hudson, GS Dotson, S Anderson, P Siegel - 2014 - hero.epa.gov
This Skin Notation Profile presents (1) a brief summary of technical data associated with skin contact with MBT, sodium MBT, and zinc MBT, in addition to (2) the rationale behind the …
Number of citations: 2 hero.epa.gov
M Tabish, J Zhao, J Wang, MJ Anjum, Y Qiang… - Progress in Organic …, 2022 - Elsevier
… To prepare the CaAl-LDH intercalated with 2-mercaptobenzothiazole (MBT), Na 2 CO 3 in solution B was replaced with sodium 2-mercaptobenzothiazole (NaMBT, 50% in water), and …
Number of citations: 32 www.sciencedirect.com
K Kouge, T Koizumi, N Ishibashi… - … and Biological Chemistry, 1987 - academic.oup.com
… sodium 2-mercaptobenzothiazole (50 g, 0.27 mol) in water (200ml) was added to dropwise with 35% H20 2 (55.3 g) at a temperature of 0 to 5C. After being stirred for 1 hr at 0 to 5C, the …
Number of citations: 5 academic.oup.com

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